Divergent Gram Selectivity vs. Hinnavin II
Hinnavin I demonstrates a notably balanced antibacterial activity spectrum against both Gram-negative and Gram-positive bacteria, in contrast to its in-class relative Hinnavin II, which is explicitly characterized as 'more active against Gram negative than against Gram positive bacteria' . Both peptides originate from the same larval hemolymph of Artogeia rapae, yet they exhibit fundamentally different selectivity patterns. Quantitative inhibition zone data for Hinnavin I (via radial diffusion assay) show activity across multiple phyla: Escherichia coli (7.0 mm), E. coli D21 (7.1 mm), Enterobacter cloacae (6.0 mm) for Gram-negative; Bacillus megaterium Bm11 (5.0 mm), Bacillus subtilis (3.0 mm), and Bacillus thuringiensis (3.0 mm) for Gram-positive . This balanced Gram-positive/Gram-negative coverage distinguishes Hinnavin I from Hinnavin II's pronounced Gram-negative bias .
| Evidence Dimension | Antibacterial selectivity: Gram-positive vs. Gram-negative activity ratio |
|---|---|
| Target Compound Data | Inhibition zones (radial diffusion): E. coli D21 7.1 mm, B. megaterium 5.0 mm; activity across both Gram-negative and Gram-positive |
| Comparator Or Baseline | Hinnavin II: 'more active against Gram negative than against Gram positive bacteria' (Yoe et al., 2006); no fungal activity reported |
| Quantified Difference | Hinnavin I: Gram-positive/Gram-negative inhibition zone ratio ~0.71 (B. megaterium/E. coli D21); Hinnavin II: qualitative preference for Gram-negative, no quantitative Gram-positive zone reported for direct ratio calculation |
| Conditions | Radial diffusion assay; Hinnavin I data from Mol Cells 1997; Hinnavin II characterization from Comp Biochem Physiol B 2006 |
Why This Matters
A product with balanced Gram-positive/Gram-negative coverage (Hinnavin I) reduces the need for complementary peptide cocktails in broad-spectrum applications, whereas Hinnavin II's Gram-negative bias limits its standalone utility against Gram-positive targets.
- [1] Yoe SM, Kang CS, Han SS, Bang IS. Characterization and cDNA cloning of hinnavin II, a cecropin family antibacterial peptide from the cabbage butterfly, Artogeia rapae. Comp Biochem Physiol B Biochem Mol Biol. 2006 Jun;144(2):199-205. doi:10.1016/j.cbpb.2006.02.010. PMID: 16616565. View Source
- [2] DRAMP database. DRAMP18721: Hinnavin I. Antimicrobial activity data extracted from Mol Cells. 1997;7(4):509-13. PMID: 9339895. View Source
